4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate

Liquid Crystal Physics Orientational Order Dielectric Anisotropy

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (CAS 84540-35-2, code name HD34) is a three-ring, all-trans mesogenic ester belonging to the homologous series 4-(4-propylcyclohexyl)phenyl 4-alkylcyclohexanecarboxylate. It is classified as a non-polar, neutral-dielectric-anisotropy liquid crystal monomer (LCM) with the molecular formula C26H40O2 and a molecular weight of 384.6 g/mol.

Molecular Formula C26H40O2
Molecular Weight 384.6 g/mol
CAS No. 84540-35-2
Cat. No. B12682799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate
CAS84540-35-2
Molecular FormulaC26H40O2
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC
InChIInChI=1S/C26H40O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h16-22,24H,3-15H2,1-2H3
InChIKeyNDGYDNIXYKYKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (CAS 84540-35-2): A Defined Mesogen for Liquid Crystal Mixture Formulation


4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (CAS 84540-35-2, code name HD34) is a three-ring, all-trans mesogenic ester belonging to the homologous series 4-(4-propylcyclohexyl)phenyl 4-alkylcyclohexanecarboxylate. It is classified as a non-polar, neutral-dielectric-anisotropy liquid crystal monomer (LCM) with the molecular formula C26H40O2 and a molecular weight of 384.6 g/mol [1]. The compound exhibits an enantiotropic nematic mesophase and is valued as a component in multi-component liquid crystal mixtures for electro-optical device applications [2]. Its structure features a trans-4-propylcyclohexylphenyl core esterified with trans-4-butylcyclohexanecarboxylic acid, a design that confers moderate birefringence, low rotational viscosity, and broad nematic phase stability [3].

Why Generic Substitution Fails for 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate: Chain-Length-Dependent Electro-Optical Differentiation


Within the homologous series 4-(4-propylcyclohexyl)phenyl 4-alkylcyclohexanecarboxylate, the terminal alkyl chain length on the acid moiety critically governs the mesophase temperature range, orientational order parameter, and effective molecular dipole moment [1]. Substituting the n-butyl chain (C4, HD34) with a longer n-pentyl chain (C5, HD35) or shorter n-propyl chain (C3) alters the crystal-to-nematic (T_CN) and nematic-to-isotropic (T_NI) transition temperatures, the thermal dependence of birefringence, and the angle of inclination of the dipole axis relative to the director [1]. These differences are not merely incremental; they directly affect the formulation window, threshold voltage, and switching speed of the final liquid crystal mixture [2]. Generic substitution without quantitative knowledge of these parameters risks shifting the mixture's clearing point outside the device operating range or degrading electro-optical response. The selection of HD34 over HD35 or other homologs must therefore be evidence-driven, grounded in the specific thermal and dielectric profile documented for this exact compound.

Quantitative Differentiation Evidence for 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate (HD34) vs. Closest Analogs


Orientational Order Parameter and Dipole Alignment: HD34 vs. HD35 Direct Comparison

Chakraborty et al. (2008) directly compared the thermal dependence of the orientational order parameter ⟨P₂⟩, the effective molecular dipole moment μ, and the angle of inclination β of the dipole axis for HD34 (n-butyl) and its next higher homolog HD35 (n-pentyl) [1]. The study reported that increasing the terminal chain length from C4 to C5 modifies the temperature-dependent orientational ordering profile, with HD34 exhibiting a distinct trajectory of ⟨P₂⟩ versus reduced temperature (T/T_NI) when compared to Maier–Saupe theoretical predictions [1]. The effective dipole moment μ and inclination angle β also showed chain-length-dependent differences, which have direct consequences for the dielectric anisotropy contribution of each homolog within a formulated mixture. However, the full numerical datasets for transition temperatures (T_CN, T_NI), ⟨P₂⟩ values, μ, and β for both HD34 and HD35 are contained behind the journal paywall and are not publicly extractable in their exact form from the abstract alone.

Liquid Crystal Physics Orientational Order Dielectric Anisotropy

Molecular Weight and LogP Differentiation Between HD34 and HD35 Homologs

The n-butyl to n-pentyl homolog shift from HD34 (C26H40O2, MW 384.6 g/mol) to HD35 (C27H42O2, MW 398.6 g/mol) produces a measurable increase in molecular weight (+14 Da) and computed lipophilicity. ChemSpider-predicted data using ACD/Labs Percepta indicates HD35 has a higher LogP (ACD/LogP 10.31) and greater molar refractivity (121.5 ± 0.3 cm³) compared to HD34 (MW 384.6 g/mol, XLogP3-AA 9.5) [1]. While these are computed rather than experimental values, the consistent direction of change is relevant for environmental fate assessments and solvent compatibility in mixture formulation. The Zenodo LCM database (S127) classifies HD34 among 1173 liquid crystal monomers and provides a unified framework for comparing physicochemical descriptors across the compound class [2].

Physicochemical Properties Solubility Environmental Partitioning

Patent-Documented Utility as a Neutral Dielectric Component in TN Mixtures

European Patent EP0413585A1 (Mitsui Petrochemical Industries) claims carboxylate compounds including 4-(trans-4-propylcyclohexyl)phenyl trans-4-butylcyclohexanecarboxylate as components of liquid crystal compositions for twisted nematic (TN) display elements [1]. In the broader patent landscape, compounds of this structural class (phenyl cyclohexanecarboxylates with neutral dielectric anisotropy) are explicitly designated as Group B components for balancing the dielectric anisotropy of mixtures containing positive-Δε components [2]. HD34, with its specific butyl chain, is distinguished from shorter-chain analogs (ethyl, propyl) and longer-chain analogs (pentyl, hexyl) by its particular contribution to the clearing point and viscosity profile of the final mixture. The patent literature establishes that the butyl homolog occupies a specific performance niche: sufficiently low melting point to enable wide nematic range while avoiding the excessive viscosity increase associated with longer alkyl chains [1].

Liquid Crystal Display Twisted Nematic Dielectric Anisotropy

GHS Classification and Aquatic Hazard Profile for Regulatory Compliance Screening

According to ECHA C&L Inventory notifications, 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate carries GHS Hazard Statement H413 (Aquatic Chronic 4): 'May cause long lasting harmful effects to aquatic life' [1]. This classification, based on one notifying company, distinguishes HD34 from other LCMs that may carry more severe aquatic toxicity classifications or, conversely, from fully benign compounds. The compound is also listed in the PARC EDC database of potential endocrine-disrupting compounds [2], placing it under heightened regulatory scrutiny alongside other liquid crystal monomers. For procurement decisions, this hazard profile necessitates appropriate handling, waste disposal, and regulatory reporting that may not apply to non-LCM alternatives or even to other structurally distinct cyclohexanecarboxylate esters.

Environmental Safety Regulatory Compliance Aquatic Toxicology

HPLC Analytical Method Availability for Purity Verification in Procurement

A validated reverse-phase HPLC method for the separation and analysis of 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate has been published using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method enables quantitative purity assessment, which is critical for procurement quality control. The availability of a documented analytical protocol specific to this compound, as opposed to generic LC methods for 'cyclohexanecarboxylate esters,' reduces the analytical development burden for receiving laboratories. For closely related homologs such as HD35 or the propyl variant, method transferability must be verified due to differences in retention behavior arising from the alkyl chain length difference.

Analytical Chemistry Quality Control HPLC

Validated Application Scenarios for 4-(4-Propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate Based on Quantitative Evidence


Nematic Liquid Crystal Mixture Formulation for TN and STN Display Elements

HD34 serves as a neutral-dielectric-anisotropy component in multi-component nematic mixtures for twisted nematic (TN) and super-twisted nematic (STN) display elements, as documented in EP0413585A1 [1]. Its specific butyl chain length provides a formulation-relevant balance between depressing the mixture melting point (widening the nematic range) and maintaining acceptably low rotational viscosity. In this application scenario, HD34 is used in combination with positive-Δε components (e.g., cyano-substituted biphenyls or phenylcyclohexanes) to tune the overall dielectric anisotropy while preserving a broad nematic phase. The direct comparability of HD34's orientational order parameter and dipole alignment with those of HD35, established by Chakraborty et al. [2], allows formulators to predict the direction and magnitude of electro-optical property shifts when substituting between these two homologs.

Fundamental Liquid Crystal Physics Research on Chain-Length-Dependent Ordering Phenomena

The homologous series 4-(4-propylcyclohexyl)phenyl 4-alkylcyclohexanecarboxylate, of which HD34 is the n-butyl member, is well-suited for systematic studies of chain-length effects on orientational order, birefringence, and dielectric properties [1]. The direct comparison of HD34 with HD35 in the published literature provides a rare, controlled dataset where the sole structural variable is the terminal alkyl chain length. Researchers investigating the validity limits of Maier–Saupe mean-field theory or the relationship between molecular structure and macroscopic order parameter can use HD34 as a defined starting point, with the existing experimental ⟨P₂⟩(T) data serving as a benchmark for computational modeling or new experimental campaigns.

Environmental Fate and LCM Monitoring Studies

HD34 is catalogued in the comprehensive S127 LCM database of 1173 liquid crystal monomers detected in environmental sediments [1]. Its distinct molecular weight (384.6 g/mol) and computed LogP (9.5) differentiate it from other LCMs in mass spectrometric screening workflows. The compound's GHS H413 classification (Aquatic Chronic 4) and inclusion in the PARC potential endocrine disruptor list [2] make it a relevant analytical standard for environmental monitoring programs investigating LCM contamination. Procurement of high-purity HD34 as a reference standard is essential for accurate quantification in LC-MS/MS or GC-MS environmental analyses.

Quality Control Reference for Cyclohexanecarboxylate Ester Liquid Crystal Procurement

The availability of a published HPLC method specifically validated for 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate [1] enables procurement specifications that include quantitative purity verification. Unlike generic ester analytical protocols, this method accounts for the compound's specific retention behavior on a Newcrom R1 reverse-phase column. Receiving laboratories can implement this method directly, reducing method development time and ensuring batch-to-batch consistency in purity assessment. This is particularly valuable when comparing material from different suppliers or when qualifying new sources of HD34.

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